

Application Notes & Protocols: Atosiban Dose-Response in Cell Culture

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Compound of Interest

Compound Name: Atosiban (Standard)

Cat. No.: B8057868

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These application notes provide a detailed overview of Atosiban, a competitive antagonist of the oxytocin receptor (OTR), and its characterization in in vitro cell culture systems. The included protocols offer a framework for determining its dose-dependent inhibitory effects on OTR signaling.

Introduction

Atosiban is a synthetic nonapeptide analogue of oxytocin used clinically to delay imminent preterm labor.^[1] Its primary mechanism of action is the competitive antagonism of the oxytocin receptor, a G-protein coupled receptor (GPCR).^[2] Upon activation by oxytocin, the OTR primarily couples to Gαq/11, initiating a signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).^{[1][2]} IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).^{[1][2]} This surge in cytosolic Ca²⁺ is a critical step in myometrial cell contraction. Atosiban exerts its tocolytic effect by blocking this pathway, thereby inhibiting uterine contractions.^[2]

While its primary role is antagonism of the Gαq pathway, some studies suggest Atosiban can act as a "biased agonist," potentially activating Gαi signaling pathways that can lead to other cellular responses, such as inhibition of cell growth.^{[3][4]}

Quantitative Data Summary: Atosiban Potency

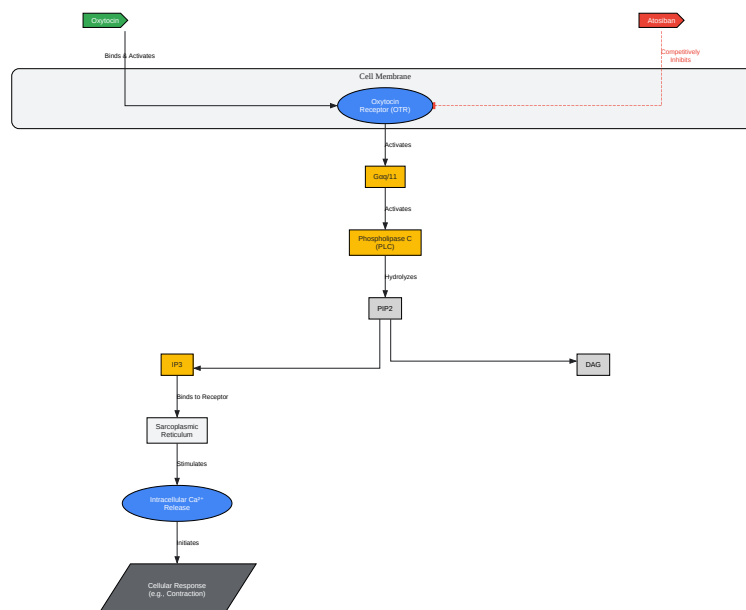
The inhibitory potency of Atosiban is typically quantified by its half-maximal inhibitory concentration (IC₅₀) or its inhibition constant (K_i). These values can vary depending on the cell line, receptor expression levels, and the specific assay used.

Cell Type/System	Assay Type	Parameter	Reported Value (nM)
Human Myometrial Cells	Inhibition of Oxytocin-induced Ca ²⁺ increase	IC ₅₀	5
Human Myometrial Cells	Inhibition of Oxytocin-induced Inositol Phosphate formation	K _i	10
HEK293 cells expressing OTR	OTR/Gαq coupling	IC ₅₀	Data not specified in provided search results
DU145 prostate cancer cells (endogenous OTR)	OTR/Gαq coupling	IC ₅₀	Data not specified in provided search results

Note: The table is populated with data found in the cited search results. Further literature review may yield additional values for different systems.

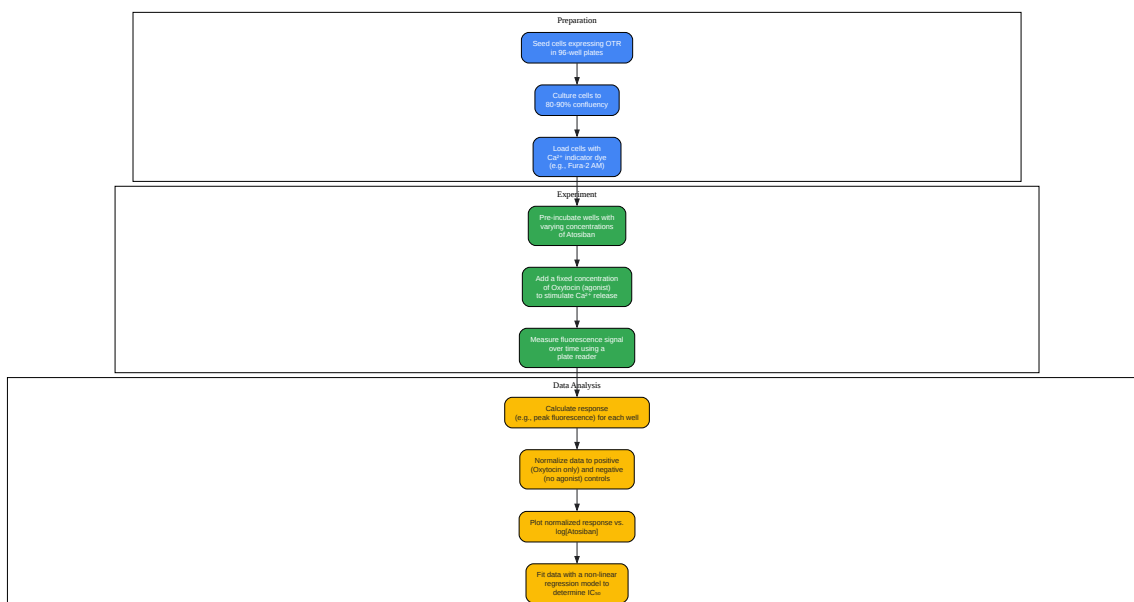
Signaling Pathway and Experimental Visualization

The following diagrams illustrate the key signaling pathway affected by Atosiban and a typical workflow for its characterization.



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Caption: Oxytocin receptor signaling pathway and point of Atosiban inhibition.



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Caption: Experimental workflow for determining Atosiban IC₅₀ via calcium mobilization.

Protocol: Determination of Atosiban IC₅₀ using a Calcium Mobilization Assay

This protocol describes a method to determine the dose-response curve and IC₅₀ value of Atosiban by measuring its ability to inhibit oxytocin-induced intracellular calcium mobilization in cultured cells.

Materials and Reagents

- Cell Line: Human myometrial cells or a recombinant cell line stably expressing the human oxytocin receptor (e.g., HEK293-OTR).

- Culture Medium: Appropriate complete growth medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
- Assay Plates: Black-walled, clear-bottom 96-well microplates.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
- Pluronic F-127: 0.01% solution in assay buffer to aid dye loading.[5]
- Atosiban Stock Solution: High concentration stock (e.g., 10 mM) in a suitable solvent (e.g., water or DMSO), stored at -20°C.
- Oxytocin Stock Solution: High concentration stock (e.g., 10 mM) in water, stored at -20°C.
- Instrumentation: Fluorescence microplate reader with kinetic reading capability and appropriate filters for the chosen dye.

Experimental Procedure

Day 1: Cell Seeding

- Harvest and count cells that are in a logarithmic growth phase.
- Adjust cell density to an appropriate concentration (e.g., 5×10^4 cells/mL).
- Seed 100 μ L of the cell suspension into each well of a 96-well black-walled, clear-bottom plate.
- Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment and formation of a near-confluent monolayer.

Day 2: Assay Performance

- Dye Loading:
 - Prepare a loading solution of Fura-2 AM (e.g., 3-5 μ M) in Assay Buffer.[5] Add Pluronic F-127 to a final concentration of 0.01% to aid solubilization.[5]

- Aspirate the culture medium from the wells and wash once with 100 μ L of Assay Buffer.
- Add 50 μ L of the dye loading solution to each well.
- Incubate the plate for 60 minutes at room temperature, protected from light.^[5]
- After incubation, wash the cells twice with 100 μ L of Assay Buffer to remove extracellular dye. Leave 100 μ L of buffer in each well.
- Compound Preparation and Addition:
 - Prepare serial dilutions of Atosiban in Assay Buffer. A typical concentration range might be from 1 pM to 10 μ M.
 - Prepare a working solution of Oxytocin in Assay Buffer at a concentration that elicits a sub-maximal response (e.g., EC₈₀), as determined from a prior agonist dose-response experiment.
 - Add 50 μ L of the diluted Atosiban solutions to the appropriate wells. For control wells, add 50 μ L of Assay Buffer (for positive and negative controls).
 - Incubate for 10-20 minutes at room temperature.
- Fluorescence Measurement:
 - Place the plate in the fluorescence reader and allow the temperature to equilibrate.
 - Set the instrument to kinetic read mode, measuring fluorescence every 1-2 seconds for a total of 2-3 minutes.
 - After establishing a stable baseline reading for ~20 seconds, use an automated injector to add 50 μ L of the Oxytocin working solution to all wells except the negative control (add Assay Buffer instead).
 - Continue recording the fluorescence signal for the remainder of the kinetic run.

Data Analysis

- Calculate Response: For each well, determine the maximum fluorescence signal change after the addition of oxytocin relative to the baseline.
- Normalization:
 - The average response from wells with Oxytocin but no Atosiban serves as the 100% (maximum) response.
 - The average response from wells with no Oxytocin serves as the 0% (basal) response.
 - Normalize the data from the Atosiban-treated wells as a percentage of the maximum response.
- Dose-Response Curve and IC₅₀ Calculation:
 - Plot the normalized response (%) against the logarithm of the Atosiban concentration.
 - Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC₅₀ value. The IC₅₀ is the concentration of Atosiban that inhibits 50% of the maximal oxytocin-induced response.^{[6][7]}

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